2-Phenoxyphenyl(phenyl)sulfane

Description

Contextualization of Diaryl Sulfanes within Organic and Organosulfur Chemistry

Organosulfur chemistry, the study of compounds containing carbon-sulfur bonds, is a vast and vital sub-discipline of organic chemistry. Within this field, diaryl sulfanes (also known as diaryl sulfides) and their oxidized derivatives, diaryl sulfoxides and diaryl sulfones, are fundamental structural motifs. tandfonline.comrsc.org The sulfur atom in diaryl sulfanes is in its lowest oxidation state (II) and can be readily oxidized to form sulfoxides (oxidation state IV) and sulfones (oxidation state VI). tandfonline.com This ability to exist in multiple oxidation states is a key feature that contributes to the diverse reactivity and application of these compounds. rsc.org The synthesis of diaryl sulfanes is a significant area of research, with various methods developed to form the aryl-sulfur-aryl linkage. These strategies include palladium-catalyzed coupling reactions and reactions involving sulfenyl chlorides with organozinc reagents. chemistryviews.orgacs.org

Significance of Sulfur-Containing Aromatic Compounds in Contemporary Chemical Research

Sulfur-containing aromatic compounds, particularly diaryl sulfanes and their derivatives, are of considerable importance in modern chemical research. Their utility spans medicinal chemistry, materials science, and synthetic organic chemistry. organic-chemistry.orgnih.govsigmaaldrich.com In drug discovery, the diaryl sulfide (B99878) or sulfone framework is a privileged scaffold found in numerous biologically active molecules. nih.gov For instance, diaryl sulfone structures are associated with antifungal, antibacterial, and antitumor properties. organic-chemistry.org The sulfide linkage itself has been explored as a spacer in analogues of biologically active compounds like combretastatin (B1194345) A-4, leading to the discovery of potent antitumor agents. nih.gov In materials science, the incorporation of sulfone groups into polymers can impart novel and desirable properties. chemistryviews.org Furthermore, the unique electronic characteristics of these compounds have led to their use in developing materials with properties like thermally activated delayed fluorescence (TADF), which is relevant for organic light-emitting diodes (OLEDs). mdpi.com

Overview of Key Research Areas Pertaining to Aryl Sulfanes

Current research on aryl sulfanes is dynamic and multifaceted, focusing on several key areas:

Novel Synthetic Methodologies: A major thrust of research is the development of more efficient, environmentally friendly, and functional-group-tolerant methods for synthesizing diaryl sulfanes and their derivatives. This includes transition-metal-free approaches and advanced palladium-catalyzed three-component coupling reactions that unite two aryl partners with a sulfur dioxide surrogate. chemistryviews.orgorganic-chemistry.org Researchers have also developed mild, one-pot procedures that convert thiols to sulfenyl chlorides, which then react with arylzinc reagents to form diaryl sulfides, a method that tolerates a wide range of functional groups. acs.org

Medicinal Chemistry and Biological Activity: The diaryl sulfane scaffold is a cornerstone in the design of new therapeutic agents. Studies have shown that diaryl sulfide analogues of natural products can exhibit potent and selective anticancer activity. acs.orgnih.gov For example, specific diaryl sulfides have demonstrated selective inhibition of the MCF-7 breast cancer cell line. acs.org A related area involves diaryl sulfones, which have been incorporated into matrix metalloproteinase (MMP) inhibitors, leading to the development of clinical candidates for cancer treatment. nih.gov The synthesis of various diaryl and heteroaryl sulfides is often pursued with the goal of evaluating them as selective anti-cancer agents. acs.org

Materials Science Applications: The unique photophysical properties of certain diaryl sulfoxides and sulfones make them attractive for applications in materials science. Research into symmetrical biarylsulfoxides has revealed their potential as thermally activated delayed fluorescence (TADF) emitters, which are crucial for creating highly efficient next-generation OLEDs. mdpi.com The pentafluorosulfanyl (SF5) group, when attached to aryl structures, is also under investigation for creating novel materials and bioactive compounds due to the unique properties it imparts. researchgate.netbeilstein-journals.org

Interactive Table 2: Examples of Diaryl Sulfide Synthesis and Application

| Compound Name | Synthetic Method | Research Focus/Application | Reference |

|---|---|---|---|

| 2,6-Dimethylphenyl(phenyl)sulfane | Reaction of in situ formed sulfenyl chloride with phenylzinc bromide | Demonstrates tolerance of sterically hindered substrates in a novel synthesis protocol. | acs.org |

| (4-Nitrophenyl)(phenyl)sulfane | Reaction of in situ formed sulfenyl chloride with phenylzinc bromide | Example of synthesis with an electron-poor substrate. | acs.org |

| Diaryl sulfide 25 (benzoxazole and 3,4,5-trimethoxyphenyl moieties) | Reaction of sulfenyl chloride with arylzinc reagent | Potent and selective inhibitor of MCF-7 breast cancer cell proliferation. | acs.org |

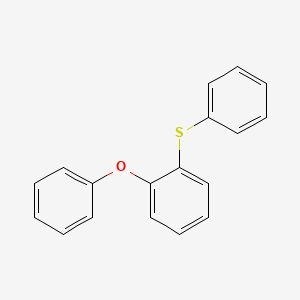

Structure

3D Structure

Properties

IUPAC Name |

1-phenoxy-2-phenylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14OS/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20-16-11-5-2-6-12-16/h1-14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUDPDPSBLSRFNW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC=C2SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of Diaryl Sulfane Formation and Transformation

Interplay between Sulfane Sulfur and Thiol/Thiolate Reactivity

The reactivity of the sulfane sulfur atom in diaryl sulfanes, such as 2-Phenoxyphenyl(phenyl)sulfane, is intricately linked with the behavior of thiols and their corresponding thiolate anions. This interplay is crucial in various chemical and biological processes, including redox signaling and the formation of polysulfides.

Recent research has shed light on the mechanistic details of this relationship, particularly in the context of metal-mediated reactions. Studies involving zinc dithiolate complexes have demonstrated that sulfane sulfur can significantly influence the nucleophilicity of thiolates. nsf.govresearchgate.netnih.gov For instance, the reaction of a zinc dithiolate complex with a disulfide results in the activation of the S-S bond. nsf.govresearchgate.netnih.gov When this is compared with the reactivity of a zinc tetrasulfanido complex, it becomes evident that the sulfane sulfur (S⁰) can act as a "thiolate-trapping" agent. nsf.govresearchgate.netnih.gov This trapping leads to the formation of polysulfanide anions, which are notably less basic and less nucleophilic than the original thiolate anions. nsf.govresearchgate.netnih.gov

The attenuation of thiolate nucleophilicity by sulfane sulfur has significant implications. nsf.govresearchgate.netnih.gov This modulation of reactivity is a key aspect of the biological roles of reactive sulfur species. nsf.govresearchgate.netnih.govnd.edu

Investigations into zinc-mediated thiolate-disulfide exchange have successfully isolated and characterized zinc-bound mixed-disulfide intermediates, providing a deeper understanding of the reaction pathway. nsf.govresearchgate.netnih.gov The formation of these intermediates is a critical step in the exchange process. The kinetics of these reactions are often very fast, even at low temperatures. nsf.gov

Furthermore, the presence of a zinc(II) coordination motif has been shown to facilitate the reactions of sulfane sulfur with thiols, offering a biologically relevant pathway that does not require an amine mediator. nih.gov Detailed mechanistic studies, including the use of trapping agents like 1-fluoro-2,4-dinitrobenzene (B121222) (F-DNB), have confirmed the intermediacy of persulfide (RSS⁻) species in these zinc-assisted reactions. researchgate.netnih.gov This demonstrates the role of the metal center in promoting the persulfidation of thiols. researchgate.netnih.gov

The thiol-disulfide exchange is a fundamental reaction where a thiolate anion acts as a nucleophile, attacking a disulfide bond. mdpi.com The efficiency of this exchange can be influenced by the structure of the reactants. For example, the use of rigid diaryl disulfides can facilitate efficient exchange. mdpi.com

The table below summarizes the key reactive species and their roles in the interplay between sulfane sulfur and thiol/thiolate reactivity.

| Reactive Species | Role | Research Findings |

| Thiolate Anion (RS⁻) | Nucleophile | Attacks disulfide bonds; reactivity is attenuated by sulfane sulfur. nsf.govresearchgate.netnih.govmdpi.com |

| Sulfane Sulfur (S⁰) | Thiolate-trapping agent | Forms less reactive polysulfanide anions. nsf.govresearchgate.netnih.gov |

| Zinc(II) Center | Catalyst/Mediator | Activates S-S bonds and facilitates persulfidation of thiols. nsf.govresearchgate.netnih.govnih.gov |

| Persulfide Anion (RSS⁻) | Intermediate | Confirmed as an intermediate in zinc-mediated reactions. researchgate.netnih.gov |

| Diaryl Disulfide | Substrate | Undergoes nucleophilic attack by thiolates. mdpi.com |

Chemical Reactivity and Transformations of 2 Phenoxyphenyl Phenyl Sulfane

Oxidative Transformations

The sulfur atom in 2-phenoxyphenyl(phenyl)sulfane is susceptible to oxidation, leading to the formation of the corresponding sulfoxide (B87167) and sulfone. These transformations are fundamental in the chemistry of diaryl sulfides.

The selective oxidation of diaryl sulfides to diaryl sulfoxides is a common and important transformation. This can be achieved using a variety of oxidizing agents under controlled conditions to prevent over-oxidation to the sulfone. A widely used and environmentally benign oxidant for this purpose is hydrogen peroxide (H₂O₂). tandfonline.comnih.gov The reaction is often carried out in a suitable solvent system, such as glacial acetic acid, which can facilitate the selective oxidation process. nih.gov For instance, various dialkyl, diaryl, and mixed alkyl aryl sulfides can be converted to their corresponding sulfoxides in high yields using a hydrogen peroxide system. tandfonline.comnih.gov

The oxidation is believed to proceed via an electrophilic attack of the peroxide oxygen on the sulfur atom of the sulfide (B99878). nih.gov While many reagents can cause over-oxidation, controlled conditions with agents like hydrogen peroxide allow for the isolation of the sulfoxide as the major product. nih.gov For less reactive diaryl sulfides, the reaction with 30% H₂O₂ might require a catalyst system to proceed efficiently at moderate temperatures. sci-hub.se

Table 1: Representative Conditions for Selective Oxidation of Diaryl Sulfides to Sulfoxides This table presents data for the oxidation of general diaryl sulfides, which is analogous to the expected reactivity of this compound.

| Oxidizing System | Substrate | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| H₂O₂ in glacial acetic acid | Generic Diaryl Sulfide | Diaryl Sulfoxide | Room Temperature | High | nih.gov |

| 1-Acetyl-v-triazolo[4,5-b]pyridine/H₂O₂ | Diaryl Sulfide | Diaryl Sulfoxide | Biphasic system | High | tandfonline.com |

| 30% H₂O₂ with W catalyst system | Diphenyl Sulfide | Diphenyl Sulfoxide | 25°C, 3 h | 61% | sci-hub.se |

Further oxidation of the diaryl sulfoxide, or the direct vigorous oxidation of the diaryl sulfide, yields the corresponding diaryl sulfone. This transformation requires stronger oxidizing conditions or more potent reagents compared to the selective formation of sulfoxides. britannica.com Potassium permanganate (B83412) (KMnO₄) is a classic example of a vigorous oxidant used for this purpose. britannica.comresearchgate.net

Hydrogen peroxide can also be employed for the synthesis of sulfones from sulfides, typically in the presence of a suitable catalyst. sci-hub.se For example, a catalyst system consisting of sodium tungstate, phenylphosphonic acid, and a phase-transfer catalyst can effectively promote the oxidation of diaryl sulfides to diaryl sulfones using 30% H₂O₂. sci-hub.se Heterogeneous catalysts, such as titanium dioxide (TiO₂), have also been shown to be effective in the oxidation of diaryl sulfides to sulfones with hydrogen peroxide, offering a "green" alternative with high yields. bohrium.com

Table 2: Representative Conditions for Oxidation of Diaryl Sulfides to Sulfones This table presents data for the oxidation of general diaryl sulfides to diaryl sulfones, analogous to the expected reactivity of this compound.

| Oxidizing System | Substrate | Product | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Potassium Permanganate (KMnO₄) | Generic Diaryl Sulfide/Sulfoxide | Diaryl Sulfone | Vigorous conditions | - | britannica.com |

| 30% H₂O₂, Na₂WO₄, C₆H₅PO₃H₂, PTC | Diphenyl Sulfide | Diphenyl Sulfone | 25°C | High | sci-hub.se |

| H₂O₂, TiO₂ catalyst | Diaryl Sulfide | Diaryl Sulfone | - | 80-98% | bohrium.com |

The rate of oxidation of diaryl sulfides is significantly influenced by the nature of the substituents on the aromatic rings. Kinetic studies on the oxidation of substituted alkyl aryl sulfides have shown that electron-releasing groups on the phenyl ring accelerate the reaction, while electron-withdrawing groups retard it. cdnsciencepub.com This indicates an electrophilic attack by the oxidizing agent on the sulfur atom in the rate-determining step. cdnsciencepub.com A good correlation is often observed between the logarithm of the rate constants and Hammett substituent constants (σ or σ⁺), with a negative ρ value, confirming that the transition state is stabilized by electron-donating groups. cdnsciencepub.com

For this compound, the phenoxy group is generally considered to be an electron-donating group, which would be expected to activate the molecule towards electrophilic attack at the sulfur atom compared to unsubstituted diphenyl sulfide. Conversely, the introduction of electron-withdrawing groups on either phenyl ring would decrease the nucleophilicity of the sulfur atom and thus slow down the rate of oxidation. The substitution pattern on the aryl moiety of the catalyst can also affect the enantioselectivity in asymmetric oxidations of sulfides. nih.gov

Reactions with Electrophilic Reagents

The sulfur atom in this compound can act as a nucleophile and react with electrophilic reagents. A common example is the reaction with alkyl halides to form triaryl- or alkyl-diaryl-sulfonium salts. While direct electrophilic substitution on the aromatic rings of diaryl sulfides is not a common synthetic route, reactions at the sulfur center are well-established.

In some modern synthetic methods, sulfoxides are activated with reagents like triflic anhydride (B1165640) (Tf₂O) to form highly electrophilic sulfoxonium salts. rsc.org These activated species can then react with arenes in a metal-free C-H thioarylation process to form new diaryl sulfides. rsc.org This highlights the ability of the sulfur atom, particularly when activated, to participate in reactions with electrophilic character. The synthesis of diaryl sulfides can also be achieved through the reaction of in situ formed sulfenyl chlorides, which are highly reactive electrophiles, with organozinc reagents. acs.org

Reactions with Nucleophilic Reagents

Direct nucleophilic aromatic substitution on the unsubstituted phenyl rings of this compound is generally difficult due to the low electrophilicity of the aryl C-H and C-C bonds. Such reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to activate it towards nucleophilic attack. researchgate.net

However, reactions involving nucleophilic attack at the sulfur atom or adjacent positions can occur under specific conditions. For instance, the synthesis of unsymmetrical diaryl sulfides can be achieved through the reaction of aryl disulfides with substituted nitrobenzenes in the presence of a base, where a thiolate anion, a strong nucleophile, is generated in situ and displaces the nitro group. researchgate.net Furthermore, organometallic reagents, which are potent nucleophiles, can react with sulfur-containing electrophiles to form C-S bonds, a common strategy for the synthesis of diaryl sulfides. acs.orgtandfonline.com

Reactivity of Sulfur Lone Pairs

The two lone pairs of electrons on the sulfur atom of this compound are key to much of its reactivity. These lone pairs impart nucleophilic character to the sulfur atom, allowing it to react with electrophiles as discussed previously.

The lone pairs are also responsible for the ability of diaryl sulfides to act as ligands in coordination chemistry. nih.gov They can coordinate to various transition metals, forming stable complexes. The geometry around the sulfur atom in such complexes is typically trigonal pyramidal. The study of sulfur-lone pair interactions is crucial for understanding the conformational preferences and biological activity of sulfur-containing molecules. researchgate.net In some copper complexes with sulfur-containing ligands, the sulfur atoms have been shown to play a coordinating role. acs.org The ability of the sulfur lone pairs to participate in bonding is a fundamental aspect of the chemistry of diaryl sulfides. pageplace.de

Computational Chemistry and Theoretical Investigations of 2 Phenoxyphenyl Phenyl Sulfane

Quantum Chemical Descriptors and Electronic Structure Analysis using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. sioc-journal.cn Such studies on related diaryl sulfides have provided insights into their geometry and electronic characteristics. mdpi.com However, no specific DFT calculations for 2-Phenoxyphenyl(phenyl)sulfane have been published.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energies of these frontier orbitals and their energy gap (ΔE) are key descriptors. For instance, studies on polychlorinated diphenyl sulfides have shown a correlation between the HOMO and LUMO energies and the number of chlorine substitutions. sioc-journal.cnresearchgate.net A similar analysis for this compound would require dedicated quantum chemical calculations, which are currently absent from the literature.

Molecular Electrostatic Potential Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. This is a standard computational tool for predicting reactive sites. While the methodology is well-established, an MEP map specifically for this compound has not been reported in scientific literature.

Evaluation of Global and Local Reactivity Indices

Global and local reactivity descriptors, derived from DFT calculations, are used to quantify the chemical reactivity of a molecule. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). Such indices have been calculated for various diphenyl sulfide (B99878) derivatives to assess their potential as corrosion inhibitors, but no such data exists for this compound. mdpi.com

Simulation of Molecular Interactions (e.g., Adsorption, Binding)

Computational simulations are vital for understanding how molecules interact with surfaces or other molecules, which is critical for applications like materials science and drug design.

Monte Carlo Simulations for Adsorption Behavior

Monte Carlo (MC) simulations are a common method for modeling the adsorption of molecules onto surfaces. For example, they have been used to study the adsorption of diaryl sulfide derivatives on iron surfaces to evaluate their effectiveness as corrosion inhibitors. mdpi.com An MC simulation for this compound would provide valuable insights into its potential interactions with various materials, but such a study has not been conducted.

Transition State Modeling and Reaction Pathway Calculations

Understanding the mechanism of a chemical reaction involves modeling the transition states and calculating the energy barriers along the reaction pathway. Theoretical studies have been performed on the cyclization reactions of related compounds like 2-nitrophenyl phenyl sulfide, but reaction pathway calculations for this compound are not available in the current body of scientific work. sioc-journal.cn

Conformational Analysis and Energetic Landscapes

The conformational flexibility of this compound is primarily dictated by the rotation around the C-O and C-S bonds that link the phenyl rings. Understanding the molecule's preferred shapes, or conformations, and the energy associated with them is crucial as these factors govern its physical and chemical behavior.

Conformational Analysis:

Computational methods, particularly density functional theory (DFT), are powerful tools for performing conformational analysis. cdnsciencepub.com For a molecule like this compound, the key degrees of freedom are the torsional (dihedral) angles of the phenyl rings relative to the central ether and sulfide bridges.

Studies on analogous molecules like diphenyl ether and diphenylmethane (B89790) have shown that the potential energy surfaces for the torsion of the phenyl rings are complex, with several minima corresponding to stable conformations. cdnsciencepub.com For diphenyl ether, an asymmetrical structure with specific torsion angles for the C-O bonds was determined through a combination of gas-phase electron diffraction and quantum chemistry calculations. researchgate.net Similarly, theoretical studies on polybrominated diphenyl ethers have identified multiple conformational isomers for non-symmetric congeners. nih.gov

For this compound, a systematic conformational search would involve rotating the two outer phenyl rings and the phenoxyphenyl group around the respective C-O and C-S bonds. The resulting potential energy surface would reveal the global minimum energy conformation, representing the most stable structure, as well as other local minima corresponding to less stable, but still potentially populated, conformers. The barriers to rotation between these conformers can also be calculated, providing information on the molecule's flexibility at different temperatures.

Energetic Landscapes:

The energetic landscape of a molecule is a conceptual map of all its possible conformations and their corresponding potential energies. aps.org For this compound, this landscape would be multi-dimensional, defined by the torsional angles of the phenyl rings. The low-energy regions, or "valleys," on this landscape correspond to the stable conformations of the molecule. cdnsciencepub.com The "hills" or "mountains" represent the energy barriers that must be overcome for the molecule to transition from one conformation to another.

The stability of different conformers is influenced by a delicate balance of steric and electronic effects. Steric hindrance between the hydrogen atoms on adjacent phenyl rings will disfavor planar arrangements, while electronic effects, such as conjugation between the phenyl rings and the lone pairs of the oxygen and sulfur atoms, will favor certain non-planar geometries. Computational studies on related sulfonamides have highlighted the importance of various non-covalent interactions in determining the final three-dimensional structure. researchgate.net

A hypothetical energetic landscape for this compound would likely show a "funneled" appearance, where a multitude of higher-energy conformations can readily transition to a smaller set of low-energy, stable structures. aps.org The precise energies and geometries of these stable conformers would be highly dependent on the level of theory and basis set used in the quantum mechanical calculations.

A representative, albeit simplified, data table illustrating the kind of information that would be generated from a conformational analysis of this compound is presented below. The values are hypothetical and serve to demonstrate the output of such a computational study.

| Conformer | Torsional Angle 1 (C-S-C-C) (°) | Torsional Angle 2 (C-O-C-C) (°) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 45 | 60 | 0.00 |

| B | -45 | 60 | 0.50 |

| C | 45 | -60 | 0.75 |

| D | 120 | 90 | 2.50 |

This table is for illustrative purposes only. Actual values would require specific DFT calculations.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts)

Computational chemistry is an indispensable tool for predicting spectroscopic properties, which can then be used to interpret experimental spectra and confirm the structure of a synthesized compound. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is of particular interest.

NMR Chemical Shift Prediction:

The accurate prediction of ¹H and ¹³C NMR chemical shifts can be achieved using DFT calculations, most commonly employing the Gauge-Including Atomic Orbital (GIAO) method. nih.govliverpool.ac.uk This approach calculates the magnetic shielding tensors for each nucleus in the molecule. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is highly dependent on several factors, including the choice of the DFT functional, the basis set, and the inclusion of solvent effects. acs.org Studies have shown that long-range corrected functionals can offer significant improvements in the accuracy of ¹³C NMR chemical shift predictions. acs.org

For a molecule with multiple conformational isomers like this compound, the predicted NMR spectrum is often a Boltzmann-weighted average of the spectra of the individual stable conformers identified in the conformational analysis. This is because, in solution, the molecule is typically in rapid equilibrium between these different conformations.

Recent advancements have also seen the rise of machine learning models, particularly graph neural networks, for the rapid and accurate prediction of NMR chemical shifts. rsc.org These models can be trained on large databases of experimental and DFT-calculated data to achieve accuracies comparable to high-level DFT calculations but at a fraction of the computational cost. rsc.org

A hypothetical table of predicted ¹³C NMR chemical shifts for a key carbon atom in this compound across different conformers is shown below to illustrate the output of such a computational study.

| Conformer | C1 (ipso-carbon attached to S) Predicted Chemical Shift (ppm) |

| A | 135.2 |

| B | 134.9 |

| C | 135.5 |

| Boltzmann Averaged | 135.1 |

This table is for illustrative purposes only. Actual values would require specific DFT calculations and referencing.

Coordination Chemistry of Diaryl Sulfane Ligands

Synthesis and Structural Characterization of Metal-Diaryl Sulfane Complexes

The synthesis of metal complexes with diaryl sulfane and related phenoxy-thioether ligands typically involves the reaction of a suitable metal precursor with the ligand in an appropriate solvent.

Preparation of Stable Coordination Compounds

Stable coordination compounds of phenoxy-thioether ligands have been successfully prepared with a variety of metals, including aluminum, zinc, magnesium, and rare earth metals like yttrium and scandium. rsc.orgnih.govacs.org A common synthetic route involves the reaction of a metal alkyl or metal amide precursor with the pro-ligand, often leading to the elimination of an alkane or an amine. rsc.orgnih.govacs.org

For example, aluminum complexes of the type {4,6-tBu2-OC6H2-2-CH2S(2-R-C6H4)}AlMe2 have been synthesized by reacting AlMe3 with the corresponding phenoxy-thioether pro-ligand. acs.org Similarly, zinc and magnesium complexes have been prepared using precursors like Zn[N(SiHMe3)2]2, ZnEt2, and Mg(n-Bu)2. nih.gov The resulting complexes can be either heteroleptic, containing other ligands from the precursor, or homoleptic, with multiple phenoxy-thioether ligands coordinated to the metal center. rsc.org

X-ray crystallography is a crucial technique for the structural characterization of these complexes, providing precise information on bond lengths, bond angles, and coordination geometries. For instance, the solid-state structure of {4,6-tBu2-OC6H2-2-CH2S(2-Br-C6H4)}AlMe2 confirmed a four-coordinate aluminum center chelated by both the sulfur and oxygen atoms of the ligand. acs.org

Table 1: Examples of Synthesized Phenoxy-Thioether Metal Complexes

| Complex Formula | Metal Precursor | Pro-ligand | Reference |

| {4,6-tBu2-OC6H2-2-CH2S(2-R-C6H4)}AlMe2 | AlMe3 | {4,6-tBu2-OC6H2-2-CH2S(2-R-C6H4)}H | acs.org |

| LZnN(SiMe3)2 (L = 4,6-tBu2-OC6H2-2-CH2S(C6H5)) | Zn[N(SiMe3)2]2 | LH | nih.gov |

| LMg(n-Bu) (L = 4,6-tBu2-OC6H2-2-CH2S(2-R-C6H4)) | Mg(n-Bu)2 | LH | nih.gov |

| {(L)2MN(SiHMe2)2n} (M=Sc, Y) | {M[N(SiHMe2)2]3(THF)n} | {4,6-tBu2-OC6H2-2-CH2S(2-R-C6H4)}H | rsc.org |

This table is interactive. Click on the headers to sort.

Ligand Flexibility and Hemilability in Complexes

Ligands that contain both a "soft" thioether donor and a "hard" phenoxy donor, such as 2-Phenoxyphenyl(phenyl)sulfane, can exhibit flexibility in their coordination and potentially hemilability. Hemilability refers to the property of a polydentate ligand where one donor atom can easily dissociate from the metal center while the other remains firmly bound. This reversible dissociation can be crucial in catalysis, as it can open up a coordination site for substrate binding.

In phenoxy-thioether complexes, the flexibility of the ligand can lead to dynamic processes in solution. For example, variable temperature NMR studies on some zinc and magnesium phenoxy-thioether complexes have shown fluxional behavior, indicating a rapid conformational change of the six-membered metallacycle formed upon chelation. nih.gov The strength of the metal-sulfur bond can be influenced by the electronic properties of the substituents on the ligand and the nature of the metal itself, which in turn affects the potential hemilability of the ligand. rsc.orgnih.gov

Catalytic Applications of Transition Metal-Diaryl Sulfane Complexes

While the primary focus of research on the phenoxy-thioether complexes found has been on main group and rare earth metals for polymerization, the broader class of transition metal-diaryl sulfane complexes has seen applications in various catalytic transformations. The electronic and steric properties of diaryl sulfane ligands can be tuned to influence the activity and selectivity of the metal catalyst.

Complexes of analogous phenoxy-thioether ligands with metals like aluminum, zinc, magnesium, and yttrium have been shown to be effective catalysts for the ring-opening polymerization of cyclic esters such as ε-caprolactone and lactide. rsc.orgnih.govacs.org These polymerizations can proceed in a controlled manner, producing polyesters with well-defined molecular weights and narrow polydispersities. rsc.org In some cases, these complexes can act as single-component initiators or as part of a binary catalytic system with an alcohol co-initiator. acs.org The catalytic activity can be influenced by the substituents on the phenoxy-thioether ligand. acs.org

Table 2: Catalytic Activity of Phenoxy-Thioether Complexes in ε-Caprolactone Polymerization

| Catalyst | Monomer/Catalyst Ratio | Temperature (°C) | Time | Conversion (%) | Reference |

| {4,6-tBu2-OC6H2-2-CH2S(C6H5)}AlMe2 | 300 | 50 | 20 min | >99 | acs.org |

| {4,6-tBu2-OC6H2-2-CH2S(2-Br-C6H4)}AlMe2 | 300 | 50 | 20 min | >99 | acs.org |

| LZnEt (L = 4,6-tBu2-OC6H2-2-CH2S(C6H5)) | 100 | 80 | 1 h | 95 | nih.gov |

| LMg(n-Bu) (L = 4,6-tBu2-OC6H2-2-CH2S(C6H5)) | 100 | 25 | 1 min | 95 | nih.gov |

This table is interactive. Click on the headers to sort.

Role in Homogeneous and Asymmetric Catalysis

The coordination chemistry of diaryl sulfane ligands, such as this compound, positions them as versatile components in the design of catalysts for a variety of organic transformations. Their utility stems from the electronic and steric properties of the sulfur atom, which can be fine-tuned by the nature of the aryl substituents. These ligands can stabilize transition metal centers, influencing the activity, selectivity, and stability of the resulting catalysts. While specific research on the catalytic applications of this compound is not extensively documented in publicly available literature, its structural motifs suggest potential roles in both homogeneous and asymmetric catalysis, drawing parallels from the broader class of diaryl sulfide (B99878) ligands.

In homogeneous catalysis , diaryl sulfides are known to be effective ligands in a range of cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds. The sulfur atom in a diaryl sulfane can coordinate to a metal center, such as palladium or copper, and modulate its catalytic activity. The electronic properties of the aryl groups attached to the sulfur atom play a crucial role; electron-donating groups can enhance the electron density on the metal center, which can facilitate oxidative addition, a key step in many catalytic cycles. Conversely, electron-withdrawing groups can have the opposite effect. The phenoxy group in this compound could potentially influence the electronic environment of the sulfur atom and, consequently, the catalytic behavior of its metal complexes.

Diaryl sulfides have been successfully employed in copper-catalyzed C-S bond formation reactions. For instance, the synthesis of symmetrical diaryl sulfides has been achieved through the coupling of aryl halides with a sulfur source, a reaction that can be facilitated by copper catalysts. In some cases, these reactions can proceed even without the addition of a ligand, although the presence of a suitable ligand can often improve reaction efficiency and substrate scope beilstein-journals.org. The development of protocols using recyclable copper oxide nanoparticles highlights the ongoing efforts to create more sustainable catalytic systems for the synthesis of diaryl sulfides beilstein-journals.org.

The following table summarizes the catalytic performance of a copper-catalyzed synthesis of symmetrical diaryl sulfides, which illustrates the types of transformations where a ligand like this compound could potentially be applied.

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Iodoanisole | 4,4'-Dimethoxydiphenyl sulfide | 92 |

| 2 | 4-Iodotoluene | 4,4'-Dimethyldiphenyl sulfide | 90 |

| 3 | 4-Fluorobenzonitrile | 4,4'-Dicyanodiphenyl sulfide | 85 |

| 4 | 1-Bromo-4-nitrobenzene | 4,4'-Dinitrodiphenyl sulfide | 78 |

| 5 | 1-Chloro-4-(trifluoromethyl)benzene | 4,4'-Bis(trifluoromethyl)diphenyl sulfide | 72 |

| This table presents representative data for the synthesis of symmetrical diaryl sulfides and does not represent data for this compound. |

In the realm of asymmetric catalysis , the introduction of chirality into a ligand is paramount for achieving enantioselectivity in a reaction. For a diaryl sulfane ligand to be effective in asymmetric catalysis, it would typically need to be chiral. While this compound itself is not chiral, it could be derivatized to incorporate chiral elements. The principles of asymmetric catalysis often rely on the formation of diastereomeric transition states when a chiral catalyst interacts with a prochiral substrate, leading to the preferential formation of one enantiomer of the product beilstein-journals.orgnih.gov.

The design of chiral ligands is a central theme in asymmetric catalysis. For instance, chiral phosphine (B1218219) ligands like DIPAMP and DuPHOS have been instrumental in the development of highly enantioselective hydrogenation reactions scribd.com. Similarly, chiral sulfane ligands could be envisioned. The strategic placement of substituents on the phenyl rings of a diaryl sulfane could create a chiral environment around the metal center. This has been a successful strategy in various catalytic asymmetric transformations, including cycloadditions and conjugate additions beilstein-journals.org.

While direct applications of this compound in asymmetric catalysis are not reported, the broader field of organocatalysis and transition metal catalysis offers insights into how such a molecule could be adapted. For example, chiral organocatalysts have been developed for a wide range of asymmetric reactions, demonstrating that small organic molecules can induce high levels of enantioselectivity beilstein-journals.org. The development of chiral catalysts often involves the synthesis of complex molecular architectures to create a well-defined chiral pocket that can effectively discriminate between the prochiral faces of a substrate.

The following table provides examples of the types of asymmetric reactions where chiral ligands are crucial, and where a suitably modified chiral version of a diaryl sulfane could potentially find application.

| Reaction Type | Catalyst/Ligand Type | Enantiomeric Excess (ee %) |

| Asymmetric Hydrogenation | Rhodium-Chiral Phosphine | >95 |

| Asymmetric Michael Addition | Chiral Organocatalyst | up to 99 |

| Asymmetric Diels-Alder | Copper-Chiral Bis(oxazoline) | >98 |

| Asymmetric Aldol Reaction | Proline | up to 99 |

| Asymmetric Epoxidation | Sharpless Catalyst | >99 |

| This table illustrates the effectiveness of various chiral catalysts in asymmetric synthesis and does not represent data for this compound. |

Advanced Spectroscopic and Analytical Characterization for Research on Diaryl Sulfanes

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of diaryl sulfanes in solution. news-medical.net It provides precise information about the chemical environment of magnetically active nuclei, enabling the unambiguous identification of compounds and the study of reaction mechanisms. rsc.org

Multi-nuclear NMR allows for a thorough investigation of the molecular structure of diaryl sulfanes and their chalcogen analogues.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR are routinely used to define the carbon-hydrogen framework of the molecule. tandfonline.com The chemical shifts, coupling constants, and signal multiplicities reveal the connectivity of atoms and the substitution patterns on the aromatic rings. While specific spectral data for 2-Phenoxyphenyl(phenyl)sulfane is not readily available in the provided search results, data for the closely related compound, (4,5-Dimethyl-2-phenoxyphenyl)(phenyl)sulfane, illustrates the type of information obtained. For this derivative, ¹H NMR signals for the aromatic protons appear in the range of δ 7.34–6.75 ppm, while the methyl group protons are observed at δ 2.68 and 2.39 ppm. rsc.org The ¹³C NMR spectrum shows aromatic carbon signals between δ 157.5 and 118.6 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for a Diaryl Sulfane Derivative Data for (4,5-Dimethyl-2-phenoxyphenyl)(phenyl)sulfane in CDCl₃. rsc.org

| Nucleus | Chemical Shift (δ, ppm) |

| ¹H | 7.34 – 7.26 (m, 2H), 7.19 (t, J = 7.6 Hz, 2H), 7.11 – 7.04 (m, 4H), 6.81 (d, J = 8.2 Hz, 2H), 6.75 (s, 1H), 2.68 (s, 3H), 2.39 (s, 3H) |

| ¹³C | 157.5, 157.2, 144.6, 141.3, 137.6, 129.8, 129.0, 127.2, 125.5, 123.4, 122.8, 122.6, 119.3, 118.6, 24.7, 23.1 |

⁷⁷Se and ¹²⁵Te NMR: For heavier diaryl chalcogenides, such as the selenium and tellurium analogues of diaryl sulfanes, ⁷⁷Se and ¹²⁵Te NMR spectroscopy offers direct insight into the electronic environment of the chalcogen atom. researchgate.net Studies on diorganodichalcogenides of the type [2-(C₆H₅O)C₆H₄]₂E₂ (where E = Se, Te) have utilized these techniques for structural characterization. researchgate.net These specialized NMR methods are crucial for investigating the nature of the carbon-chalcogen bond and detecting changes at the chalcogen center during chemical reactions.

Real-time or in-situ NMR monitoring is a powerful technique for studying reaction kinetics and mechanisms. beilstein-journals.org By acquiring spectra directly from a reaction mixture as it evolves, researchers can track the consumption of reactants, the formation of intermediates, and the appearance of products over time. news-medical.netresearchgate.net

This methodology can be applied to the synthesis of this compound to:

Optimize Reaction Conditions: By observing the rate of product formation and the generation of byproducts under various conditions (e.g., temperature, catalyst loading), the synthesis can be fine-tuned for maximum yield and purity. news-medical.net

Identify Reactive Intermediates: Transient species that are difficult to isolate can often be detected and characterized, providing crucial evidence for a proposed reaction pathway. beilstein-journals.org

Determine Kinetic Parameters: The concentration data obtained from real-time monitoring can be used to calculate reaction rates, orders, and activation energies, leading to a deeper quantitative understanding of the reaction. news-medical.netnih.gov

High-Resolution Mass Spectrometry for Reaction Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of newly synthesized compounds. researchgate.net By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. rsc.org It is used to verify the identity of the final product, this compound, and to identify intermediates and byproducts in the reaction mixture. tandfonline.comconicet.gov.ar

Table 2: Calculated High-Resolution Mass Spectrometry Data for this compound

| Compound Name | Molecular Formula | Calculated Exact Mass [M]⁺ |

| This compound | C₁₈H₁₄OS | 278.0765 |

Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Changes

Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. msu.edu It is a rapid and effective method for identifying functional groups and monitoring their transformation during a reaction. nih.gov For this compound, the IR spectrum would be characterized by specific absorption bands corresponding to the vibrations of its constituent parts.

Key expected vibrational modes include:

Aromatic C-H Stretching: Typically observed above 3000 cm⁻¹.

C-O-C Stretching: The asymmetric and symmetric stretches of the diaryl ether linkage are expected in the 1270-1230 cm⁻¹ and 1075-1020 cm⁻¹ regions, respectively.

C-S Stretching: The carbon-sulfur bond vibration is generally weak and appears in the 710-570 cm⁻¹ range.

Aromatic C=C Bending and Stretching: These vibrations give rise to a series of characteristic peaks in the 1600-1400 cm⁻¹ fingerprint region. msu.edu

Table 3: Predicted Characteristic Infrared (IR) Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| Asymmetric Stretching | C-O-C (Aryl Ether) | 1270 - 1230 |

| Symmetric Stretching | C-O-C (Aryl Ether) | 1075 - 1020 |

| Stretching | C-S (Sulfide) | 710 - 570 |

| Stretching | Aromatic C-H | 3100 - 3000 |

| Out-of-Plane Bending | Aromatic C-H | 900 - 675 |

| Ring Stretching | Aromatic C=C | 1600 - 1400 |

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Determination

Single-Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. ulisboa.ptpulstec.net If a suitable single crystal of this compound can be grown, this technique can provide unambiguous data on its solid-state conformation. nih.gov

Structural information obtained from SCXRD includes:

Bond Lengths and Angles: Precise measurements of all covalent bond lengths (e.g., C-S, C-O, C-C, C-H) and the angles between them. pulstec.net

Intermolecular Interactions: It elucidates how molecules pack in the crystal lattice and identifies non-covalent interactions, such as π-π stacking or C-H···π interactions, which govern the solid-state structure.

While a crystal structure for this compound itself was not found in the search results, the analysis of related diaryl sulfane and phenoxyphenyl derivatives provides a template for the expected structural features. iucr.orgrsc.org

Lack of Specific Research Data on this compound Limits Detailed Application Analysis

An in-depth analysis of the chemical compound this compound, as specified by the requested outline, cannot be completed at this time due to a significant lack of specific research data and scholarly articles focusing on this particular molecule. While general information regarding the broader class of diaryl sulfanes is available, detailed findings on the synthesis, applications, and specific roles of this compound are not present in the accessible scientific literature.

General searches confirm the identity of this compound, providing basic properties as outlined in the table below.

| Property | Value |

| CAS Number | 92050-37-8 |

| Molecular Weight | 278.37 g/mol |

| IUPAC Name | (2-phenoxyphenyl)(phenyl)sulfane |

| InChI Key | YUDPDPSBLSRFNW-UHFFFAOYSA-N |

However, fulfilling the detailed requirements of the user's request is not possible without specific studies on this compound. The requested sections and subsections are:

Applications of Diaryl Sulfanes in Advanced Organic Synthesis and Materials Science

Role in Enabling Stereoselective Transformations:The role of 2-Phenoxyphenyl(phenyl)sulfane in stereoselective synthesis is not described in the available literature.

To provide a thorough and scientifically accurate article as requested, dedicated research focusing on this compound is necessary. Without such research, any attempt to populate the requested outline would be speculative and would not meet the required standards of scientific accuracy.

Historical and Conceptual Evolution of Diaryl Sulfane Chemistry

Historical Development of Organic Sulfur Chemistry

The journey into the world of organic sulfur chemistry began in the 19th century, a period marked by foundational discoveries and the establishment of fundamental chemical theories. tandfonline.comtandfonline.com Initially, the exploration of organosulfur compounds was closely tied to their oxygen-containing counterparts, with chemists recognizing the analogy between the two as early evidence for the "type theory." tandfonline.com Organic sulfides, also known as sulfanes or thioethers, were understood as derivatives of ethers where sulfur replaced oxygen. tandfonline.com

One of the earliest significant discoveries was carbon disulfide. While accidentally prepared in 1796, its composition was not understood. It was synthesized from its elements in 1802 by passing sulfur vapor over glowing coals, a method that remains a cornerstone of its industrial production today. tandfonline.com The 19th century saw the identification and characterization of numerous classes of organosulfur compounds. Thiols (mercaptans), sulfides, and disulfides were among the first to be systematically studied. tandfonline.com For instance, an early observation related to diethyl sulfide (B99878) was made by Döbereiner, who noted its formation from the reaction of iron or antimony sulfide with hydrogen chloride and ethanol. tandfonline.com

The discovery of thiophene (B33073) was a notable exception to the general focus on non-heterocyclic compounds and highlighted the unique properties of sulfur-containing aromatics. tandfonline.com This era was characterized by the discovery of key compounds and the gradual unraveling of their basic structures and compositions, laying the groundwork for the more complex synthetic and theoretical work of the 20th century. tandfonline.comtandfonline.com The work of this period was crucial in establishing that organosulfur compounds were a distinct and significant field of study, not merely a curiosity analogous to oxygen chemistry. pageplace.de

Table 1: Timeline of Key Early Discoveries in Organosulfur Chemistry

| Year | Discovery | Researcher(s) | Significance |

|---|---|---|---|

| 1796 | Accidental preparation of "Schwefelalkohol" (Carbon Disulfide) | W. A. Lampadius | First synthesis of a simple organosulfur compound. tandfonline.com |

| 1802 | Synthesis of Carbon Disulfide from elements | Clément and Désormes | Established the composition and a viable production method. tandfonline.com |

| 1844 | Isolation of "allyl sulfur" (diallyl disulfide) from garlic | Theodor Wertheim | Identified a key naturally occurring organosulfur compound. wikipedia.org |

| 1867 | Synthesis and characterization of Carbon Oxide Sulfide (COS) | C. von Than | Identified and characterized a new, simple sulfur-containing gas. tandfonline.com |

| 1892 | Identification of Diallyl Disulfide in distilled garlic oil | Friedrich Wilhelm Semmler | Confirmed the structure of a key flavor component of garlic. wikipedia.org |

Evolution of Synthetic Methodologies for Sulfur-Containing Compounds

The methods for synthesizing sulfur-containing compounds have evolved from classical, often harsh, reactions to highly efficient, atom-economical, and selective modern techniques.

Initially, the synthesis of simple sulfides was achieved through straightforward methods like the alkylation of thiols using alkyl halides. wikipedia.org A classic named reaction for preparing diaryl sulfide derivatives is the Ferrario reaction, which converts a phenyl ether into phenoxathiin (B166618) using elemental sulfur and aluminium chloride. wikipedia.org

The 20th and 21st centuries witnessed a revolution in synthetic strategies. A significant advancement has been the development of metal-catalyzed cross-coupling reactions. For example, Michael C. Willis and colleagues demonstrated a convergent, three-component palladium-catalyzed synthesis of a wide range of aryl, heteroaryl, and alkenyl sulfones. chemistryviews.org This method unites an aryl lithium species with various (pseudo)halides, using the stable, easy-to-handle solid DABSO as a sulfur dioxide surrogate, a significant improvement over using gaseous SO2. chemistryviews.org

"Click chemistry" has also provided powerful tools for synthesizing organosulfur compounds. The thiol-ene reaction, in particular, is a highly efficient, 100% atom-economical method that proceeds under mild conditions with high functional group tolerance. nsf.gov This reaction involves the addition of a sulfur radical across a carbon-carbon double bond and can be initiated catalytically or photochemically. nsf.gov It has been widely applied in the creation of sulfur-containing polymers from fatty acid-derived monomers. nsf.gov

Another modern approach is inverse vulcanization, where elemental sulfur, an abundant byproduct of fossil fuel refining, is reacted with olefin-containing monomers to create high-sulfur-content polymers. nsf.govnih.gov This method is attractive for its atom economy and use of an underutilized industrial byproduct. nsf.gov These advanced methodologies have expanded the accessible chemical space, enabling the synthesis of complex sulfur-containing molecules, including biomolecules, functional materials, and pharmaceuticals. thieme-connect.comtandfonline.com For instance, a modern procedure for synthesizing a derivative of the titular compound, (4,5-Dimethyl-2-phenoxyphenyl)(phenyl)sulfane, involves the reaction of diphenyl sulfoxide (B87167), 3,4-dimethylphenol, trifluoromethanesulfonic anhydride (B1165640) (Tf2O), and potassium phosphate. rsc.org

Table 2: Comparison of Synthetic Methodologies for C-S Bond Formation

| Methodology | Description | Advantages | Disadvantages | Example Application |

|---|---|---|---|---|

| Classical Alkylation | Reaction of a thiol with an alkyl halide. wikipedia.org | Simple, well-established. | Limited scope, may require harsh conditions. | Synthesis of simple thioethers. wikipedia.org |

| Pd-catalyzed Coupling | Three-component coupling of an organometallic reagent, a halide, and a SO₂ surrogate. chemistryviews.org | High efficiency, broad substrate scope, convergent. | Requires metal catalyst, sometimes expensive ligands. | Synthesis of diverse diaryl sulfones. chemistryviews.org |

| Thiol-Ene Reaction | Radical-mediated addition of a thiol to an alkene. nsf.gov | High atom economy ("click chemistry"), mild conditions, high yield. | Primarily for addition to unsaturated bonds. | Preparation of sulfur-containing polymers. nsf.gov |

| Inverse Vulcanization | Direct reaction of elemental sulfur with unsaturated monomers. nih.gov | Uses inexpensive sulfur byproduct, high sulfur content in products. | Often requires high temperatures. | Creation of novel sulfur-rich polymers and composites. nih.gov |

Theoretical Advancements in Understanding Sulfur Reactivity and Bonding

The theoretical understanding of sulfur's chemical nature has progressed significantly from early analogies to modern quantum chemical models. Initially, the valency and bonding in organosulfur compounds were interpreted through the lens of their oxygen analogs, a useful but ultimately limited comparison. tandfonline.com The C-S bond is longer and weaker than the C-C bond; for example, the S-C single bond in methanethiol (B179389) is 183 pm, and its bond dissociation energy is about 10% weaker than a C-C bond. wikipedia.org

The development of quantum chemistry has provided much deeper insights. Density Functional Theory (DFT) calculations have become an indispensable tool for understanding the electronic structure, reactivity, and bonding in sulfur compounds. For instance, DFT, combined with the Transition Potential (DFT-TP) method, allows for the detailed interpretation of experimental X-ray Absorption Near-Edge Structure (XANES) spectra. This combination provides precise information about how the chemical environment, coordination, and hydrogen bonding influence the electronic structure around a sulfur atom.

Theoretical studies have also been crucial in understanding reaction mechanisms. Computational modeling has clarified the processes of sulfur oxidation, showing, for example, that the two-electron oxidation of methionine by hydrogen peroxide proceeds through a direct attack of an H₂O₂ oxygen on the sulfur atom, with a simultaneous breaking and forming of O-O and O-S bonds. mdpi.com Similarly, quantum chemical calculations have been used to investigate the formation of atmospheric particles involving sulfur-based acids and aldehydes, revealing the critical role of proton transfer and hydrogen bonding in the stability of nucleated clusters. rsc.org

A significant theoretical advancement has been the recognition and characterization of noncanonical hydrogen bonds where sulfur acts as an acceptor. nih.gov Initially considered very weak, dedicated experimental and high-level quantum chemical studies have established their importance in stabilizing the structures of biomolecules, directing chemical reactions, and influencing the properties of functional materials. nih.gov

Paradigm Shifts in the Understanding of Organosulfur Compound Functions

The perception of the role and function of organosulfur compounds has undergone several major paradigm shifts. What began as the study of foul-smelling structural analogs of ethers has evolved into a field central to materials science, medicine, and biology. wikipedia.org

A primary shift was the move from viewing these compounds as mere structural entities to recognizing their profound biological and medicinal importance. nih.gov Diaryl sulfones, such as dapsone, became crucial drugs in the treatment of leprosy, demonstrating the potent bioactivity of this chemical class. britannica.com Today, it is recognized that approximately 30% of modern agrochemicals contain a sulfur atom, where the sulfur moiety is often part of the pharmacophore, fine-tunes physicochemical properties, or acts as a prodrug group. researchgate.net More recently, a new paradigm is emerging in oncology, where organosulfur compounds are being investigated for their role in epigenetics, with the ability to modulate DNA methylation and histone modifications, thereby influencing gene expression in cancer progression. nih.gov

In the field of materials science, the function of sulfur has expanded dramatically. Polysulfone resins, which incorporate the diaryl sulfone unit, are valued for their unique material properties. britannica.com The development of inverse vulcanization has transformed elemental sulfur from a low-value industrial byproduct into a feedstock for advanced polymers and composites with applications in energy storage and environmental remediation. nsf.govnih.gov

Catalysis has also seen a paradigm shift. For decades, the mechanism of hydrotreating oil fractions by metal sulfide catalysts was understood through a model of redox catalysis involving anionic vacancies. tandfonline.com A new paradigm based on acid-base catalysis has been proposed, providing a different framework for understanding the action of these industrially vital catalysts. tandfonline.com Similarly, the understanding of hydrogen sulfide (H₂S) is shifting. Long considered only a toxic waste product, a new paradigm views H₂S as a valuable chemical and a potential source of hydrogen and an energy supplier, driven by catalytic decomposition under non-equilibrium thermodynamics. tandfonline.com This shift reframes a "useless" compound into a "useful" chemical for future applications. tandfonline.com

Future Research Directions and Outlook for 2 Phenoxyphenyl Phenyl Sulfane

Exploration of Unconventional Synthetic Pathways

The development of novel and efficient synthetic methodologies for constructing C-S bonds is a cornerstone of organosulfur chemistry. While traditional methods have proven effective, future research will increasingly focus on unconventional pathways that offer improved efficiency, sustainability, and access to diverse molecular architectures.

One promising avenue is the exploration of aryne-mediated reactions . An efficient method for synthesizing structurally diverse diaryl sulfides has been demonstrated through the demethylative hydrothiolation of aryne intermediates. rsc.org This approach, involving consecutive aryne reactions, opens up possibilities for creating a wide array of diaryl sulfane derivatives that might be inaccessible through conventional means. rsc.org

Another area of active investigation is the use of alternative sulfur sources. The transition-metal-catalyzed double carbon–sulfur bond formation between aryl halides and a sulfur source is a reliable method for producing diaryl sulfides. d-nb.info Research into novel sulfur-donating reagents, beyond commonly used ones like elemental sulfur or thiourea, could lead to milder reaction conditions and improved functional group tolerance. d-nb.info For instance, the use of a disilathiane as a sulfur source in copper-catalyzed reactions has shown promise for the synthesis of symmetrical diaryl sulfides. d-nb.info

Furthermore, electrochemical methods are emerging as a green and powerful tool for C-S bond formation. An iodine-catalyzed thio-arylation of anilines under electrochemical conditions has been developed, providing a metal-free and oxidant-free pathway to diaryl sulfides. rsc.org This electrocatalytic C-H/S-H coupling reaction boasts a broad substrate scope and high atomic economy, highlighting the potential of electrochemistry in synthesizing complex sulfur-containing molecules. rsc.org

The table below summarizes some unconventional synthetic approaches for diaryl sulfides:

| Synthetic Approach | Key Features | Potential Advantages |

| Aryne-Mediated Reactions | Involves consecutive reactions of aryne intermediates. rsc.org | Access to diverse and complex diaryl sulfane structures. rsc.org |

| Alternative Sulfur Sources | Utilizes novel sulfur-donating reagents like disilathianes. d-nb.info | Milder reaction conditions and improved functional group tolerance. d-nb.info |

| Electrochemical Synthesis | Employs electricity to drive C-S bond formation, often without metals or chemical oxidants. rsc.org | Environmentally friendly, high atom economy, and broad substrate scope. rsc.org |

Design and Development of Next-Generation Catalytic Systems

Catalysis is at the heart of modern organic synthesis, and the development of highly efficient and reusable catalytic systems is a major research focus. For the synthesis of diaryl sulfanes, future efforts will be directed towards creating catalysts that are not only highly active but also environmentally benign and economically viable.

A significant area of development is the use of magnetically recoverable nanocatalysts . nih.govrsc.org These catalysts, often based on iron oxide nanoparticles functionalized with a catalytically active metal complex (e.g., copper), offer the advantage of easy separation from the reaction mixture using an external magnet, allowing for their reuse over multiple cycles without a significant loss of activity. nih.govrsc.org This approach aligns with the principles of green chemistry by minimizing catalyst waste. researchgate.net For instance, a magnetic nanoparticle-supported copper complex has been shown to be a stable and active nanocatalyst for the synthesis of heteroaryl-aryl and di-heteroaryl sulfides. nih.gov

The design of catalysts with enhanced efficiency and selectivity is another critical research direction. This includes the development of catalysts that can operate under milder reaction conditions, with lower catalyst loadings, and tolerate a wider range of functional groups. researchgate.netmdpi.com Copper-based catalytic systems, in particular, have been extensively studied for C-S bond formation and continue to be a fertile ground for innovation. nih.govmdpi.combeilstein-journals.org The use of specific ligands, such as 1,10-phenanthroline, can significantly enhance the efficiency of copper-catalyzed C-S coupling reactions. beilstein-journals.org

The table below highlights key features of next-generation catalytic systems for diaryl sulfane synthesis:

| Catalyst Type | Key Features | Advantages |

| Magnetically Recoverable Nanocatalysts | Supported on magnetic nanoparticles (e.g., Fe3O4). nih.govrsc.org | Easy separation and recyclability, promoting green chemistry. rsc.orgresearchgate.net |

| Highly Efficient Copper Catalysts | Often employ specific ligands to enhance activity. beilstein-journals.org | Low catalyst loading, mild reaction conditions, and broad substrate scope. researchgate.netmdpi.com |

Advanced Mechanistic Investigations Utilizing Integrated Computational and Experimental Approaches

A deep understanding of reaction mechanisms is crucial for the rational design of new synthetic methods and catalysts. Future research will increasingly rely on a synergistic combination of computational and experimental techniques to unravel the intricate details of diaryl sulfane formation.

Mechanistic studies can elucidate the roles of catalysts, reagents, and reaction conditions in determining the outcome of a reaction. tandfonline.com For example, detailed investigations can distinguish between different proposed pathways, such as single electron transfer (SET)/radical pathways versus concerted mechanisms in copper-catalyzed C-S cross-coupling reactions. acs.org

Computational chemistry , particularly density functional theory (DFT) calculations, can provide valuable insights into reaction intermediates, transition states, and energy profiles. These theoretical studies can complement experimental observations and help to explain phenomena such as regioselectivity and catalyst activity.

The integration of these approaches will be instrumental in addressing key questions in diaryl sulfane synthesis. For instance, understanding the precise mechanism of C-S bond formation catalyzed by a specific system can guide the development of more efficient catalysts. nih.gov Similarly, mechanistic clarity can help in optimizing reaction conditions to favor the formation of desired products and minimize side reactions. A plausible mechanistic pathway for the synthesis of heteroaryl-aryl sulfides catalyzed by a Fe3O4-supported copper complex has been proposed based on established methods. nih.gov

Development of Novel Functional Materials Incorporating 2-Phenoxyphenyl(phenyl)sulfane Scaffolds

The unique structural and electronic properties of the diaryl sulfane motif make it an attractive building block for the creation of novel functional materials. Future research will explore the incorporation of the this compound scaffold and its derivatives into a variety of materials with tailored properties.

One area of interest is the development of biodegradable scaffolds for tissue engineering . nih.gov By incorporating specific molecular scaffolds into biocompatible polymers, it is possible to create materials that provide both physical support and biochemical cues to cells. nih.govduke.edu The functionalization of these scaffolds can be precisely controlled to influence cell attachment, growth, and differentiation. nih.gov The use of protein-loaded microspheres as building blocks for these scaffolds is a versatile approach. nih.gov

Another promising direction is the design of molecular scaffolds for the assembly of functional components . mdpi.com By creating well-defined molecular architectures with multiple derivatizable sites, it is possible to systematically arrange different functional units to create complex molecules with specific properties for applications in areas like biochemical tools and functional materials. mdpi.com

Furthermore, the diaryl sulfane core can be incorporated into polymers for various applications . For example, polymers containing sulfone groups, which can be derived from sulfides, have been investigated for high-temperature applications in aerospace environments. dtic.mil The thermal and mechanical properties of these polymers can be tuned by modifying the molecular structure of the diaryl sulfane monomer.

The table below lists potential applications of functional materials based on diaryl sulfane scaffolds:

| Application Area | Type of Material | Potential Function |

| Tissue Engineering | Biodegradable Scaffolds nih.gov | Provide structural support and biochemical signals for cell growth. nih.govduke.edu |

| Biochemical Tools | Defined Molecular Scaffolds mdpi.com | Site-selective assembly of multiple functional components. mdpi.com |

| Advanced Polymers | High-Temperature Polymers dtic.mil | Adhesives and composites for demanding environments. dtic.mil |

Interdisciplinary Research Integrating Diaryl Sulfane Chemistry with Emerging Fields

The future of chemical research lies in collaboration and the convergence of different scientific disciplines. The integration of diaryl sulfane chemistry with emerging fields such as biology, materials science, and medicine is expected to yield significant breakthroughs.

Interdisciplinary courses and research projects that bring together experts from different fields can foster innovation and lead to novel solutions for complex societal challenges. iu.edusydney.edu.auresearchgate.net For example, combining expertise in synthetic chemistry with biology and anthropology can lead to a more holistic understanding of issues related to water quality and treatment. iu.edu

In the context of diaryl sulfane chemistry, collaborations with biologists and pharmacologists could accelerate the discovery of new therapeutic agents. The diaryl sulfane scaffold is present in a number of biologically active molecules, and a deeper understanding of its structure-activity relationships could guide the design of new drugs. acs.orgnih.gov

Similarly, partnerships with materials scientists and engineers can drive the development of advanced materials with tailored properties. The design and synthesis of novel diaryl sulfane-based polymers and scaffolds can benefit from the expertise of materials scientists in characterization and device fabrication. nih.govduke.edudtic.mil

The integration of social sciences and humanities in interdisciplinary research is also crucial for addressing the societal implications of new technologies and scientific discoveries. researchgate.net

Q & A

Basic: What are the standard synthetic methodologies for preparing 2-Phenoxyphenyl(phenyl)sulfane, and what reaction conditions optimize yield?

The synthesis of this compound typically involves coupling aryl halides with thiols or disulfides. A validated method (adapted from similar sulfane syntheses) uses:

- Reactants : Aryl iodide (e.g., 2-phenoxyphenyl iodide), diphenyl disulfide.

- Conditions : Potassium tert-butoxide (KOtBu) as a base, dimethyl sulfoxide (DMSO) as a solvent, under inert atmosphere (N₂/Ar) at 80–100°C for 12–24 hours .

- Purification : Flash chromatography or recrystallization to isolate the product.

Key factors for yield optimization include stoichiometric control of the base, exclusion of moisture, and precise temperature monitoring. Yields typically range from 60% to 85%, depending on substituent electronic effects .

Basic: How is this compound characterized structurally, and what analytical techniques are critical for validation?

Structural confirmation requires a combination of spectroscopic and chromatographic methods:

- NMR Spectroscopy : ¹H NMR identifies aromatic protons (δ 6.5–8.0 ppm) and sulfane-linked groups (no direct S–H signal). ¹³C NMR confirms sp² carbons and sulfur connectivity. ¹⁹F NMR is unnecessary unless fluorinated analogs are synthesized .

- Mass Spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺) validate the molecular formula (C₁₈H₁₄O₂S).

- Purity Analysis : HPLC or GC-MS with ≥95% purity threshold for research-grade material .

Advanced: How do electronic effects of substituents (e.g., nitro, trifluoromethyl) on the phenyl rings influence the reactivity of this compound in cross-coupling reactions?

Electron-withdrawing groups (EWGs, e.g., –NO₂, –CF₃) on the phenyl rings enhance electrophilicity at the sulfur center, facilitating nucleophilic substitution or oxidation. For example:

- Nitro Groups : Increase oxidative stability but reduce nucleophilic attack rates by 20–30% compared to unsubstituted analogs.

- Trifluoromethyl Groups : Improve solubility in polar aprotic solvents (e.g., DMF, DMSO) and accelerate thiol-disulfide exchange reactions .

Experimental Design : Compare kinetic data (e.g., rate constants via UV-Vis monitoring) for substituted vs. parent compounds under identical conditions .

Advanced: What strategies resolve contradictions in reported biological activity data for sulfane derivatives like this compound?

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values) often arise from:

- Purity Variability : Impurities >5% can skew results. Validate purity via orthogonal methods (HPLC + NMR).

- Assay Conditions : Differences in solvent (DMSO vs. ethanol) or cell lines (eukaryotic vs. prokaryotic models).

- Redox Sensitivity : Sulfanes may oxidize to sulfones during storage, altering activity. Use fresh samples and confirm stability via TGA/DSC .

Methodological Fix : Standardize protocols (e.g., CLSI guidelines) and include sulfone controls to isolate redox-dependent effects .

Advanced: How can continuous flow reactors improve the scalability and safety of this compound synthesis?

Continuous flow systems address batch synthesis limitations:

- Safety : Minimize exposure to reactive intermediates (e.g., aryl halides) via in-line quenching.

- Yield Enhancement : Precise temperature/pH control improves consistency (reported yield increases of 10–15% over batch methods).

- Scalability : Throughput of 50–100 g/day achievable with microreactors using KO tBu/DMSO systems .

Key Parameters : Residence time (5–10 min), back-pressure regulation, and solvent compatibility with reactor materials (e.g., PTFE tubing) .

Basic: What are the documented applications of this compound in materials science?

- Polymer Additives : Acts as a plasticizer stabilizer in sulfone-based polymers, reducing thermal degradation at ≥200°C .

- Ligand Precursors : Used to synthesize transition-metal complexes for catalytic applications (e.g., Pd-catalyzed cross-coupling) .

Advanced: What computational methods predict the thermodynamic stability of this compound under varying pH and temperature?

- DFT Calculations : Model bond dissociation energies (BDEs) for S–C bonds to predict oxidative degradation.

- MD Simulations : Assess solvation effects in aqueous vs. organic media.

- pKa Estimation : Tools like ChemAxon predict protonation states affecting reactivity (experimentally validated via potentiometric titration) .

Basic: What safety protocols are essential when handling this compound in the laboratory?

- PPE : Nitrile gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Storage : Inert atmosphere (N₂) at –20°C to prevent oxidation.

- Spill Management : Neutralize with activated carbon; avoid water to prevent sulfone formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.